molecular formula C23H30N2O4S B4068048 N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B4068048
M. Wt: 430.6 g/mol
InChI Key: GGFMLJSWVJEBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is 430.19262862 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize these as antimicrobial agents. These compounds demonstrated promising in vitro antibacterial and antifungal activities, highlighting their potential for further development into therapeutic agents against microbial infections (Darwish et al., 2014).

  • Chemoselective Acetylation : Another research explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrated the versatility of using immobilized lipase as a catalyst for acetylation, offering insights into optimizing the process and understanding the reaction mechanism and kinetics (Magadum & Yadav, 2018).

  • Herbicide Efficacy Enhancement : Research into the sequential applications of mefluidide and acifluorfen on soybeans for weed control indicated the potential of these treatments to increase the efficacy of herbicide applications. This study provides a foundation for developing more effective weed management strategies in crop production (Glenn et al., 1985).

  • Antioxidant and Radical Scavenging Activities : Investigations into the actions of phenolic derivatives, including their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers, shed light on their potential therapeutic applications in preventing oxidative stress-related diseases (Dinis et al., 1994).

Mechanism of Action

The mechanism of action of “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” involves its ability to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that play a role in inflammation and cancer. By inhibiting NF-κB activity, this compound may reduce inflammation and inhibit tumor growth.

Future Directions

The future directions for “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” could involve further studies to explore its potential therapeutic properties. From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18(19-9-5-4-6-10-19)25-30(27,28)22-15-13-21(14-16-22)29-17-23(26)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-16,18,20,25H,2-3,7-8,11-12,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMLJSWVJEBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.